Dehydrocrenatine

Description

Properties

IUPAC Name |

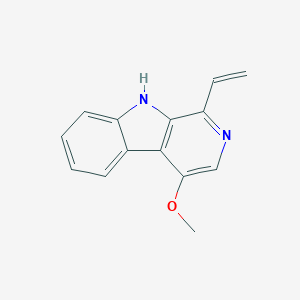

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVIUZHNRJYUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949431 | |

| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-13-7 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethenyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrocrenatine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrenatine is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community. Primarily isolated from the traditional medicinal plant Picrasma quassioides, this compound has demonstrated a range of biological activities, most notably its pro-apoptotic effects in cancer cell lines through the activation of specific signaling pathways. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Natural Sources

This compound is classified as a β-carboline alkaloid, a class of compounds characterized by a core structure consisting of a pyridine ring fused to an indole ring.[1] Its discovery is rooted in the phytochemical investigation of plants used in traditional medicine.

The primary and most abundant natural source of this compound is Picrasma quassioides (D. Don) Benn , a deciduous shrub or small tree native to temperate regions of Southern Asia.[2][3] This plant, belonging to the Simaroubaceae family, has a long history of use in traditional Chinese medicine for treating ailments such as fever, inflammation, and microbial infections.[2] Phytochemical analyses of P. quassioides have revealed a complex mixture of compounds, with β-carboline alkaloids being one of the most prominent groups.[1] While other plants in the Simaroubaceae family, such as Brucea javanica, are rich in alkaloids and other bioactive compounds, Picrasma quassioides is the most well-documented source of this compound.[1][2][4]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of its key physicochemical and quantitative data is provided below.

| Property | Data |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Compound Type | β-carboline Alkaloid |

| Appearance | Yellow powder |

| Purity (Commercial) | 95% - 99% |

| Primary Natural Source | Picrasma quassioides (D. Don) Benn |

Spectroscopic data for this compound is crucial for its identification and characterization. While specific experimental spectra are dependent on the solvent and instrumentation used, typical analytical methods for its identification are listed below.

| Spectroscopic Data | Analysis Method |

| 1H NMR | Used for proton environment analysis |

| 13C NMR | Used for carbon skeleton analysis |

| Mass Spectrometry | Used for molecular weight and formula determination |

| UV-Vis Spectroscopy | Used to determine absorption maxima |

Experimental Protocols

Isolation and Purification of this compound from Picrasma quassioides

The following protocol is a generalized procedure for the isolation and purification of this compound from the dried stems or branches of P. quassioides. Yields can vary based on the plant material and extraction efficiency.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Preparation of Plant Material: Air-dried stems or branches of Picrasma quassioides are ground into a coarse powder.

-

Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is periodically refreshed to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Alkaloid Extraction: The acidic aqueous layer is basified to a pH of approximately 9-10 with an ammonium hydroxide solution. The free alkaloids are then extracted with a non-polar organic solvent such as chloroform.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol.

-

Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound.

-

Structure Elucidation: The final compound's structure is confirmed using Mass Spectrometry, 1H NMR, and 13C NMR.

Investigation of ERK and JNK Signaling Pathway Activation

This compound has been shown to induce apoptosis in cancer cells by activating the ERK and JNK signaling pathways. The following protocol outlines a general method to investigate this activation.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for analyzing ERK and JNK pathway activation.

Methodology:

-

Cell Culture and Treatment: Human oral squamous carcinoma cells or nasopharyngeal carcinoma cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for different time points.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), phosphorylated JNK (p-JNK), total ERK, and total JNK.

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

-

-

Confirmation with Inhibitors and Mutants: To confirm the role of these pathways, experiments can be repeated with pre-treatment of cells with specific MEK/ERK inhibitors (e.g., U0126) or JNK inhibitors (e.g., SP600125). Additionally, cells can be transfected with dominant-negative mutants of ERK or JNK to observe the effect on this compound-induced apoptosis.[6][7][8]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, particularly in the context of cancer research. It has been demonstrated to induce apoptosis in various cancer cell lines.

Pro-Apoptotic Effects via ERK and JNK Activation

Studies have shown that this compound's cytotoxic effects on cancer cells are mediated through the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[2] These are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Activation of these pathways by this compound leads to a downstream cascade of events culminating in programmed cell death, or apoptosis.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis by activating ERK and JNK pathways.

Analgesic Effects

In addition to its anti-cancer properties, this compound has been shown to possess analgesic effects. It dose-dependently attenuates mechanical allodynia in neuropathic pain models. This effect is attributed to its ability to suppress neuronal excitability by inhibiting voltage-gated sodium channels.

| Target Ion Channel | IC₅₀ Value |

| Tetrodotoxin-resistant (TTX-R) VGSCs | 12.36 µM |

| Tetrodotoxin-sensitive (TTX-S) VGSCs | 4.87 µM |

Conclusion

This compound, a β-carboline alkaloid from Picrasma quassioides, stands out as a promising natural product with significant therapeutic potential. Its well-documented pro-apoptotic effects in cancer cells, mediated by the ERK and JNK signaling pathways, make it a valuable lead compound for oncological drug development. Furthermore, its analgesic properties broaden its potential applications. This guide provides a foundational resource for researchers, offering insights into its origins and detailed methodologies for its study, thereby facilitating further exploration into its therapeutic applications.

References

- 1. `Dehydrocrenatidine|Research Compound` [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gene transfer of dominant-negative mutants of extracellular signal-regulated kinase and c-Jun NH2-terminal kinase prevents neointimal formation in balloon-injured rat artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. academic.oup.com [academic.oup.com]

Picrasma quassioides: A Comprehensive Technical Guide to the Isolation and Application of Dehydrocrenatine

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, with alkaloids, particularly β-carbolines, being a prominent class.[1][2] Among these, Dehydrocrenatine, a β-carboline alkaloid, has emerged as a compound of significant scientific interest due to its potent pharmacological activities.[3][4] This technical guide provides a comprehensive overview of P. quassioides as a source of this compound, detailing its isolation, characterization, and demonstrated biological effects, with a focus on its potential in drug discovery and development.

Phytochemical Profile of Picrasma quassioides

Picrasma quassioides is a rich reservoir of secondary metabolites. To date, approximately 94 distinct phytochemicals have been identified and classified into several major groups.[1]

Table 1: Major Phytochemical Classes in Picrasma quassioides

| Phytochemical Class | Representative Compounds | Key Reported Activities |

| β-Carboline Alkaloids | This compound, 1-hydroxymethyl-β-carboline, 1-formyl-β-carboline | Anti-cancer, Anti-inflammatory, Neuroprotective[1][2][4] |

| Canthinone Alkaloids | 4,5-dimethoxycanthin-6-one, 3-methylcanthin-5,6-dione | Anti-inflammatory, Antiviral |

| Quassinoids | Nigakilactone A, Kumulactone A | Anti-cancer, Anti-malarial[2] |

| Triterpenoids | Tirucallane and Apotirucallane types | Cytotoxic[1][2] |

| Neolignans | - | Cytotoxic[1] |

This compound: A Key Bioactive Alkaloid

This compound (also known as Dehydrocrenatidine) is a prominent β-carboline alkaloid isolated from P. quassioides.[3][4] Its chemical structure and properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂O[5] |

| Molecular Weight | 224.26 g/mol [3][5] |

| CAS Number | 26585-13-7[3][5] |

| Appearance | Yellow powder[5] |

| Purity (Commercial) | 95% - 99%[5] |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[5] |

Experimental Protocols: Isolation and Characterization of this compound

The isolation of this compound from P. quassioides typically involves a multi-step process of extraction and chromatographic purification.

General Extraction and Isolation Workflow

Caption: General workflow for the isolation and identification of this compound.

Detailed Methodologies

-

Plant Material and Extraction :

-

Fractionation :

-

The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.[6]

-

The resulting fractions are concentrated to dryness.

-

-

Chromatographic Separation :

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent.[6]

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

-

-

Structural Elucidation :

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[7]

-

Pharmacological Activities of this compound

This compound has demonstrated significant potential in pre-clinical studies, particularly in the areas of oncology and anti-inflammatory research.

Anti-Cancer Activity

This compound exhibits cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A2780 | Ovarian Cancer | 2.02 ± 0.95 | [8] |

| SKOV3 | Ovarian Cancer | 11.89 ± 2.38 | [8] |

| NPC-039 | Nasopharyngeal Carcinoma | Not specified | [4] |

| NPC-BM | Nasopharyngeal Carcinoma | Not specified | [4] |

Note: IC₅₀ values for NPC cell lines were not explicitly stated in the provided search results, but dose-dependent cytotoxicity was observed.

This compound induces apoptosis in cancer cells through the modulation of key signaling pathways, specifically the MAPK pathway involving JNK and ERK.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 26585-13-7 | this compound [phytopurify.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. `Dehydrocrenatidine|Research Compound` [benchchem.com]

Dehydrocrenatine: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrenatine, a β-carboline alkaloid isolated from the traditional medicinal plant Picrasma quassioides, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Particular focus is placed on its emerging role as an anti-cancer agent through the modulation of critical cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery and development.

Chemical Structure and Properties

This compound is classified as a β-carboline alkaloid, featuring a tricyclic indole ring system.[1] Its fundamental chemical and physical properties are summarized below.

Physicochemical Properties

A compilation of the known physicochemical data for this compound is presented in Table 1. It is important to note that while some data are readily available from commercial suppliers, other specific parameters such as melting point and detailed solubility data are not extensively reported in publicly accessible literature.

| Property | Value | Reference |

| CAS Number | 26585-13-7 | [2] |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2][3] |

| Physical Description | Yellow powder | [2] |

| Boiling Point | 461.2 °C | [3] |

| Melting Point | Not available | |

| Solubility | Inquire for bulk scale solubility. Solutions can be provided to improve water-solubility. | [2] |

| Purity | 95%~99% (Commercially available) | [2] |

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] However, detailed, publicly available datasets for these analyses are scarce. The following tables are provided as a template for researchers to populate with their own experimental data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Template) Detailed chemical shift and coupling constant data from ¹H and ¹³C NMR experiments would be presented here. Currently, specific literature with this complete dataset is not publicly available.

Table 3: Mass Spectrometry Data (Template) This table would include detailed information on the mass-to-charge ratio (m/z) of the molecular ion and key fragmentation patterns observed in mass spectrometry analysis. Currently, specific literature with this complete dataset is not publicly available.

Table 4: Infrared (IR) Spectroscopy Data (Template) This table would list the characteristic absorption frequencies from an IR spectrum, corresponding to the functional groups present in the this compound molecule. Currently, specific literature with this complete dataset is not publicly available.

Isolation and Synthesis

Natural Source and Isolation

Chemical Synthesis

Currently, there is no detailed, publicly available protocol for the chemical synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied. It is also known to suppress neuronal excitability.[1]

Anti-Cancer Activity

Research has shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This activity is primarily attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) signaling cascades, which play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1]

The activation of the ERK and JNK pathways by this compound ultimately leads to the induction of apoptosis in cancer cells. This mechanism of action suggests that this compound could be a valuable lead compound for the development of novel anti-cancer therapies.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its pro-apoptotic effects in cancer cells.

Experimental Protocols

The following section provides a representative experimental protocol for assessing the effect of this compound on the activation of the ERK and JNK signaling pathways in cancer cells using Western blotting. This protocol is based on methodologies commonly employed in the field.

Western Blot Analysis of ERK and JNK Activation

Objective: To determine the effect of this compound on the phosphorylation of ERK and JNK in a selected cancer cell line.

Materials:

-

This compound

-

Cancer cell line (e.g., human oral squamous cell carcinoma, liver cancer cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2

-

Rabbit anti-ERK1/2

-

Rabbit anti-phospho-JNK

-

Rabbit anti-JNK

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the selected cancer cell line in the appropriate medium until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time period. Include a vehicle-treated control group.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-ERK, anti-phospho-JNK, and loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To assess total ERK and JNK levels, the membranes can be stripped and re-probed with antibodies against the total proteins.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Western blot analysis described above.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer activity mediated through the activation of the ERK and JNK signaling pathways. While its basic chemical properties are known, a comprehensive public dataset of its spectroscopic and certain physicochemical properties is currently lacking. Further research is warranted to fully elucidate its chemical characteristics, develop efficient synthesis and isolation protocols, and further explore its therapeutic potential. This technical guide serves as a valuable starting point for researchers interested in advancing the scientific understanding and potential clinical application of this compound.

References

Dehydrocrenatine (CAS: 26585-13-7): A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrenatine, also known as Dehydrocrenatidine, is a naturally occurring β-carboline alkaloid isolated from plants such as Picrasma quassioides.[1] With the CAS number 26585-13-7, this compound has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic and anti-metastatic properties in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized as a yellow powder with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 26585-13-7 | [2] |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| IUPAC Name | 1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | N/A |

| Synonyms | Dehydrocrenatidine | [1] |

| Physical Description | Yellow powder | [2] |

| Purity | 95% - 99% (Commercially available) | [2] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-cancer activity through the induction of apoptosis and the inhibition of cell migration and invasion in a variety of cancer cell models, including nasopharyngeal, liver, and head and neck cancers.[3][4][5]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells in a dose- and time-dependent manner.[3][5] The underlying mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include:

-

Cell Cycle Arrest: Treatment with this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[5]

-

Caspase Activation: It induces the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[6]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[6]

Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to significantly decrease the motility, migration, and invasion of head and neck cancer cells.[4] This is achieved, in part, by reducing the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in metastasis.[4]

Modulation of MAPK Signaling Pathways

The biological effects of this compound are mediated by its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways. The modulation of these pathways appears to be context-dependent, varying with the cancer type:

-

Oral Squamous Cell Carcinoma: this compound induces apoptosis through the activation of both ERK and JNK.[6]

-

Nasopharyngeal Carcinoma: It enhances ERK phosphorylation while inhibiting JNK phosphorylation to induce apoptosis.[1]

-

Head and Neck Cancer: The anti-migratory and anti-invasive effects are associated with a decrease in the phosphorylation of both ERK1/2 and JNK1/2.[4]

dot

Caption: this compound's context-dependent modulation of MAPK pathways.

Quantitative Data

The cytotoxic effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Cell Line | Cancer Type | Assay | Time Point(s) | IC50 Value (µM) | Reference(s) |

| NPC-039 | Nasopharyngeal Carcinoma | MTT | 48h | ~50 | [1][3] |

| NPC-BM | Nasopharyngeal Carcinoma | MTT | 48h | ~50 | [1][3] |

| Huh-7 | Hepatocellular Carcinoma | MTT | 24h, 48h, 72h | Not explicitly stated; significant viability reduction at 5-20 µM | [5] |

| Sk-hep-1 | Hepatocellular Carcinoma | MTT | 24h, 48h, 72h | Not explicitly stated; significant viability reduction at 5-20 µM | [5] |

| FaDu | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |

| SCC9 | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |

| SCC47 | Head and Neck Cancer | N/A | N/A | Not explicitly stated; significant migration inhibition at 5-20 µM | [4] |

In Vivo Studies

Preclinical in vivo studies have indicated that this compound has a promising growth inhibitory effect on hepatocellular carcinoma and does not show significant toxicity in mouse models. However, detailed protocols, including the specific animal models, dosing regimens, and quantitative tumor growth inhibition data, are not yet extensively published. One study noted that for similar natural compounds, poor oral bioavailability was overcome by daily intraperitoneal injections in animal models.[1]

Pharmacokinetics (ADME)

As of the date of this guide, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The potential for poor oral bioavailability, as suggested by studies on similar compounds, indicates that this is a critical area for future investigation for any drug development program.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., NPC-039, Huh-7) in 96-well plates at a density of 1 × 10⁴ cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate at 37°C in a 5% CO₂ incubator for 4 hours.

-

Remove the supernatant and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using an ELISA microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Harvest both adherent and floating cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

-

Transwell Migration and Invasion Assay

-

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

-

Procedure:

-

For invasion assays, coat the upper surface of a Transwell insert (8-µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

Add various concentrations of this compound to both the upper and lower chambers.

-

Incubate for a specified period (e.g., 24 hours) at 37°C.

-

Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells under a microscope in several random fields to quantify migration or invasion.

-

dot

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. bioivt.com [bioivt.com]

- 3. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrocrenatidine inhibits head and neck cancer cells invasion and migration by modulating JNK1/2 and ERK1/2 pathway and decreases MMP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocrenatine molecular formula C14H12N2O

Synthesis Workflow Diagram

Caption: Synthesis workflow for Hydrazonodeoxybenzoin.

In Vitro Anticancer Activity (MTT Assay)

While specific anticancer studies on Hydrazonodeoxybenzoin are not extensively documented, the following is a representative protocol for evaluating the cytotoxicity of hydrazone derivatives against cancer cell lines, such as human colon carcinoma (HCT-116) or breast adenocarcinoma (MCF-7).[1][2]

Experimental Protocol:

-

Cell Culture: Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of Hydrazonodeoxybenzoin in DMSO. Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of anticancer action, cell cycle analysis can determine if the compound induces cell cycle arrest at a particular phase.[3][4][5]

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with Hydrazonodeoxybenzoin at concentrations around its determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes before analyzing them on a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Biological Activity and Signaling Pathways

Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, with anticancer effects being one of the most prominent. While the specific molecular targets of Hydrazonodeoxybenzoin are not yet fully elucidated, many structurally related compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Potential

Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of various hydrazone derivatives against a wide range of cancer cell lines.[2][6] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Postulated Signaling Pathway Modulation

Many small-molecule anticancer agents target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] Overactivation of the EGFR/HER2 signaling pathway is a common driver of tumor growth and proliferation. Hydrazone-based compounds could potentially act as inhibitors of these kinases or downstream effectors. Inhibition of this pathway would block critical downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Mandatory Visualizations

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for MTT cell viability assay.

Postulated EGFR/HER2 Signaling Pathway Inhibition

Caption: Postulated inhibition of the EGFR/HER2 signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Green Blueprint: The Biosynthesis of Dehydrocrenatine in Plants Remains an Enigma

For researchers, scientists, and professionals in drug development, the intricate biosynthetic pathways of plant-derived alkaloids are a critical area of study, offering potential avenues for novel therapeutics. However, a comprehensive review of current scientific literature reveals a significant knowledge gap concerning the biosynthesis of dehydrocrenatine in plants. At present, the specific enzymatic steps, precursor molecules, and regulatory networks leading to the formation of this β-carboline alkaloid within the plant kingdom are not documented.

While the quest for this compound's plant-based synthesis pathway has yet to yield concrete results, the broader understanding of β-carboline alkaloid biosynthesis in plants can offer a hypothetical framework. It is widely accepted that the biosynthesis of this class of compounds originates from the amino acid L-tryptophan. The initial and pivotal step is the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).

Following the formation of tryptamine, the pathway is believed to proceed through a Pictet-Spengler reaction. This involves the condensation of tryptamine with an aldehyde or a keto acid, followed by cyclization to form the characteristic β-carboline skeleton. The specific aldehyde or keto acid utilized in this reaction is a key determinant of the final structure of the β-carboline alkaloid. For instance, the condensation of tryptamine with acetaldehyde leads to the formation of harman, while condensation with formaldehyde results in the synthesis of harmalan.

The subsequent steps leading to the diverse array of β-carboline alkaloids, including potentially this compound, would likely involve a series of modifications to the core β-carboline structure. These modifications could include oxidation, reduction, methylation, and glycosylation, catalyzed by a suite of enzymes such as oxidoreductases, methyltransferases, and glycosyltransferases. The precise sequence and nature of these modifications would ultimately define the final product.

The regulation of β-carboline alkaloid biosynthesis is thought to be a complex process, influenced by a variety of internal and external factors. Phytohormones, such as jasmonic acid and salicylic acid, are known to play a significant role in inducing the expression of genes encoding key biosynthetic enzymes in response to environmental stresses like herbivory or pathogen attack. Furthermore, the expression of these genes is often tissue-specific and developmentally regulated, leading to the accumulation of alkaloids in specific plant organs and at particular growth stages.

Hypothetical Biosynthetic Pathway of this compound

Based on the general principles of β-carboline alkaloid biosynthesis, a speculative pathway for this compound can be proposed. This hypothetical pathway serves as a roadmap for future research aimed at elucidating the actual biosynthetic route in plants.

Caption: A hypothetical pathway for this compound biosynthesis.

Future Directions and Research Imperatives

The elucidation of the this compound biosynthetic pathway in plants necessitates a multi-faceted research approach. Key experimental strategies would include:

-

Transcriptome and Genome Analysis: High-throughput sequencing of this compound-producing plant species can identify candidate genes encoding biosynthetic enzymes. Co-expression analysis with known alkaloid biosynthesis genes can further narrow down the list of potential candidates.

-

Enzyme Characterization: In vitro and in vivo functional characterization of candidate enzymes is crucial to confirm their role in the pathway. This involves expressing the enzymes in heterologous systems, such as yeast or E. coli, and assaying their activity with putative substrates.

-

Metabolite Profiling: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to identify and quantify intermediates in the pathway.

-

Genetic Engineering: The use of gene silencing techniques, such as RNA interference (RNAi), or gene knockout approaches, like CRISPR-Cas9, can be used to validate the function of specific genes in the biosynthesis of this compound.

The successful elucidation of this pathway will not only fill a significant gap in our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of plants or microbial systems for the sustainable production of this compound and other valuable β-carboline alkaloids. This would have profound implications for the pharmaceutical industry, providing a potentially more efficient and environmentally friendly source of these important compounds.

Dehydrocrenatine's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Dehydrocrenatine, a β-carboline alkaloid isolated from Picrasma quassioides, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of its molecular pathways, targeting researchers, scientists, and drug development professionals. This compound effectively induces apoptosis in a range of cancer cell lines through the concurrent activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][4] This process is underpinned by the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically through the suppression of JNK phosphorylation and the enhancement of ERK phosphorylation in most studied cancer types.[1][5] Furthermore, this compound triggers cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[3][4] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Anti-Cancer Mechanisms

This compound exerts its anti-neoplastic effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

This compound is a robust inducer of apoptosis in various cancer cells, including nasopharyngeal, liver, and oral squamous cell carcinoma, in a dose- and time-dependent manner.[1][2][3] Its pro-apoptotic activity is mediated by the engagement of both major apoptotic signaling cascades.

-

The Intrinsic (Mitochondrial) Pathway : this compound treatment leads to the depolarization of the mitochondrial membrane.[1] This is associated with a shift in the balance of the Bcl-2 protein family, favoring apoptosis. It upregulates the expression of pro-apoptotic members like Bax, Bak, and t-Bid while downregulating anti-apoptotic proteins such as Bcl-xL.[1][6] This disruption culminates in the release of cytochrome c and the activation of the intrinsic caspase cascade.

-

The Extrinsic (Death Receptor) Pathway : The compound enhances the expression of cell surface death receptors, including Fas and DR5, along with their crucial adaptor proteins, FADD and TRADD.[3][4] This sensitization to external death signals triggers the extrinsic apoptotic pathway.

-

Caspase Cascade Activation : Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment results in the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][3][4][6] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound impedes cancer cell proliferation by arresting the cell cycle at the G2/M phase.[3][4] This prevents cells from entering mitosis, thereby halting their division and contributing to the overall anti-tumor effect.

Key Modulated Signaling Pathways

The cellular effects of this compound are orchestrated through the modulation of critical intracellular signaling networks.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and apoptosis, and it is a primary target of this compound.[1]

-

JNK (c-Jun N-terminal Kinase) Signaling : In liver and nasopharyngeal carcinoma cells, this compound's pro-apoptotic effect is critically linked to its ability to suppress or inhibit the phosphorylation of JNK.[1][3][4][5] This inhibition is a key event in triggering the apoptotic cascade in these cancers. Conversely, in oral squamous cell carcinoma, JNK activation has been reported, suggesting that the regulation of this pathway may be context- and cell-type-dependent.[2]

-

ERK (Extracellular signal-regulated Kinase) Signaling : In contrast to its effect on JNK, this compound consistently enhances or activates the phosphorylation of ERK across multiple cancer types.[1][2][5] This activation of the ERK pathway contributes significantly to the induction of apoptosis.

The JAK/STAT Pathway

Preliminary evidence suggests that this compound may function as an inhibitor of the Janus kinase 2 (JAK2) signaling pathway.[7] As JAKs are primary activators of Signal Transducer and Activator of Transcription (STAT) proteins, particularly the oncogenic STAT3, this presents another significant avenue for its anti-cancer activity.[8][9] Inhibition of the JAK/STAT3 pathway is a validated strategy for cancer therapy, as this pathway governs genes involved in proliferation, survival, and angiogenesis.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

| Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines | |

| Cell Line | Cancer Type |

| Huh-7 | Liver Cancer |

| Sk-hep-1 | Liver Cancer |

| NPC-039 | Nasopharyngeal Carcinoma |

| NPC-BM | Nasopharyngeal Carcinoma |

| SAS | Oral Squamous Cell Carcinoma |

| SCC-9 | Oral Squamous Cell Carcinoma |

| Table 2: Summary of this compound's Effect on Key Regulatory Proteins | | | :--- | :--- | :--- | | Protein | Cancer Type | Effect | | p-JNK (phosphorylated) | Liver, Nasopharyngeal | Downregulation/Inhibition[1][3][4][5] | | p-ERK (phosphorylated) | Nasopharyngeal, Oral | Upregulation/Activation[1][2][5] | | Cleaved Caspase-3, -8, -9 | Liver, Nasopharyngeal, Oral | Upregulation[1][2][3][4] | | Cleaved PARP | Liver, Nasopharyngeal, Oral | Upregulation[1][2][3][4] | | Bax, Bak, t-Bid | Nasopharyngeal, Liver | Upregulation[1][3][4] | | Bcl-xL, Bcl-2 | Nasopharyngeal, Liver | Downregulation[1][4] | | Fas, DR5, FADD, TRADD | Liver | Upregulation[3][4] |

Visualizations: Pathways and Workflows

Caption: Overview of this compound's primary mechanisms.

Caption: Intrinsic and extrinsic apoptotic pathways activated by this compound.

Caption: Opposing effects of this compound on JNK and ERK signaling.

Caption: A typical workflow for analyzing protein expression changes.

Key Experimental Protocols

The following are summarized methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for specified time points (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample.

-

Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-cleaved-caspase-3), followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

References

- 1. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effects of dehydrocrenatidine via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrocrenatidine extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocrenatine's effect on neuronal excitability

An In-Depth Technical Guide on the Effects of Dehydrocrenatine on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal excitability, the ability of neurons to generate and propagate electrical signals known as action potentials, is fundamental to nervous system function. This process is primarily governed by the activity of voltage-gated ion channels.[1][2] Voltage-gated sodium channels (VGSCs) are critical for the initiation and rising phase of the action potential.[1][3] Dysregulation of neuronal excitability, often linked to altered ion channel function, is a key factor in the pathophysiology of conditions like chronic pain and epilepsy.[3] Consequently, molecules that modulate VGSC activity are of significant interest in drug discovery.

This compound (DHCT), a β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, has emerged as a potent modulator of neuronal excitability.[3][4] Traditionally, this plant has been used to treat inflammation and pain.[3] This guide provides a detailed overview of the mechanisms through which this compound affects neuronal excitability, with a focus on its interaction with voltage-gated sodium channels.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

This compound exerts its primary effect on neuronal excitability by directly inhibiting voltage-gated sodium channels.[3] This inhibitory action has been demonstrated in acutely isolated dorsal root ganglion (DRG) neurons, which are key components in the sensory pathway, including pain transmission.[3] The inhibition is comprehensive, affecting both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSCs, which play distinct roles in neuronal signaling.[3]

The analgesic effect of DHCT is likely mediated through this inhibition of neuronal excitability.[3] By suppressing the activity of VGSCs, DHCT effectively reduces the generation and propagation of action potentials in sensory neurons, thereby dampening the transmission of pain signals.[3]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound's inhibitory action on neuronal excitability.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on VGSCs have been quantified through electrophysiological studies.[3] The data reveal a potent, dose-dependent inhibition of both TTX-S and TTX-R sodium currents, with a notable preference for the inactivated state of the channels.[3]

Table 1: Inhibitory Concentration of this compound on VGSCs

| Channel Type | IC50 Value (µM) |

| Tetrodotoxin-Sensitive (TTX-S) | 12.36[3] |

| Tetrodotoxin-Resistant (TTX-R) | 4.87[3] |

This data indicates that this compound is more potent in inhibiting TTX-R VGSCs compared to TTX-S VGSCs in dorsal root ganglion neurons.[3]

Table 2: this compound's Effect on VGSC Gating Properties

| Channel Type | Parameter | Shift with DHCT |

| TTX-S VGSCs | V1/2 of Inactivation | ~16.7 mV hyperpolarizing shift[3] |

| TTX-R VGSCs | V1/2 of Inactivation | ~23.9 mV hyperpolarizing shift[3] |

| V1/2 of Activation | ~12.2 mV depolarizing shift[3] |

These shifts in the voltage-dependence of inactivation and activation suggest that this compound stabilizes the inactivated state of the channels, making them less available to open upon depolarization.[3]

Table 3: Functional Effect of this compound on Neuronal Firing

| Current Injection | Observation |

| 30 pA (1 s) | 10 µM DHCT completely suppressed action potential firing.[3] |

| 200 pA (1 s) | 10 µM DHCT completely suppressed action potential firing.[3] |

This demonstrates that this compound's inhibition of VGSCs translates to a profound suppression of neuronal excitability at the cellular level.[3]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Zhao et al., 2019, and are supplemented with standard neurophysiological techniques.[3]

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

-

Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are used.

-

Procedure:

-

Rats are anesthetized and decapitated.

-

Dorsal root ganglia are dissected from the spinal column and placed in cold, oxygenated Dulbecco’s Modified Eagle Medium (DMEM).

-

Ganglia are enzymatically digested using a combination of collagenase and dispase to dissociate the neurons.

-

The cell suspension is then centrifuged and resuspended in DMEM supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cells are plated on poly-D-lysine-coated glass coverslips and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Electrophysiological recordings are typically performed within 24-48 hours of plating.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure voltage-gated sodium currents (voltage-clamp) and action potentials (current-clamp) from isolated DRG neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Voltage-Clamp Protocol for Sodium Currents:

-

Neurons are held at a holding potential of -100 mV.

-

Sodium currents are evoked by 50 ms depolarization pulses ranging from -90 mV to +50 mV in 5 mV increments.[3]

-

To isolate TTX-R currents, TTX (300 nM) is added to the external solution to block TTX-S channels.

-

This compound is applied via bath perfusion at various concentrations to determine its effect on the sodium currents.[3]

-

-

Current-Clamp Protocol for Action Potentials:

-

The resting membrane potential is held at approximately -60 mV.

-

Action potentials are elicited by injecting depolarizing currents of varying amplitudes (e.g., 30 pA and 200 pA for 1 second).[3]

-

The firing frequency of action potentials is measured before and after the application of this compound (e.g., 10 µM).[3]

-

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effects on DRG neurons.

Conclusion

This compound robustly suppresses neuronal excitability by inhibiting voltage-gated sodium channels.[3] Its dual action on both TTX-S and TTX-R channel subtypes, coupled with its preference for the inactivated channel state, makes it an effective inhibitor of action potential generation.[3] The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into this compound and its potential therapeutic applications, particularly in the development of novel analgesics for neuropathic pain. Further investigation is warranted to explore its effects on specific sodium channel isoforms and its in vivo efficacy and safety profiles.

References

- 1. Structural Determinants of Voltage-Gated Ion Channel Modulation by Invertebrate Toxins [escholarship.org]

- 2. Tetrodotoxin-resistant sodium channels in sensory neurons generate slow resurgent currents that are enhanced by inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analgesic Properties of Dehydrocrenatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrenatine (DHCT) is a β-carboline alkaloid compound that can be isolated from plants such as Picrasma quassioides. Emerging research has highlighted its potential as a therapeutic agent, with investigations into its anti-cancer and analgesic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's analgesic properties, focusing on its mechanisms of action, quantitative efficacy data, and the detailed experimental protocols used to elucidate these characteristics. The primary analgesic mechanism appears to be the inhibition of neuronal excitability through the modulation of voltage-gated sodium channels (VGSCs), with a potential secondary contribution from the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.

Analgesic Efficacy in Neuropathic Pain Models

This compound has demonstrated significant analgesic effects in preclinical models of neuropathic pain. Specifically, in a rat model of chronic constriction injury (CCI) to the sciatic nerve, intrathecal administration of DHCT was shown to dose-dependently alleviate mechanical allodynia, a key symptom of neuropathic pain.

Data Presentation: Efficacy in Chronic Constriction Injury Model

| Treatment Group | Dose (µg/kg, intrathecal) | Peak Analgesic Effect (Paw Withdrawal Threshold, g) | Time to Peak Effect (hours post-administration) |

| Sham | Vehicle | ~15 g | N/A |

| CCI Model + Vehicle | Vehicle | ~2.5 g | N/A |

| CCI Model + DHCT | 50 | ~6 g | 1.5 |

| CCI Model + DHCT | 150 | ~9 g | 1.5 |

| CCI Model + DHCT | 250 | ~12 g | 1.5 |

| CCI Model + Morphine | 50 | ~12.5 g | 1.5 |

Data synthesized from Zhao et al., 2019.

Primary Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The principal mechanism underlying this compound's analgesic effect is its ability to suppress neuronal hyperexcitability by inhibiting voltage-gated sodium channels (VGSCs) in dorsal root ganglion (DRG) neurons.[1] These channels are critical for the initiation and propagation of action potentials, and their sensitization is a major contributor to neuropathic pain.[1]

DHCT inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSCs, which are key players in nociceptive signaling.[1] The inhibition is state-dependent, meaning DHCT preferentially binds to and stabilizes the inactivated state of the channels, a characteristic common to many local anesthetics and anticonvulsant drugs.[1]

Data Presentation: In Vitro Inhibition of VGSCs

| Channel Type | Holding Potential | IC50 Value (µM) | Key Biophysical Effect |

| TTX-Sensitive (TTX-S) | -60 mV (Inactivated State) | 12.36 | Hyperpolarizing shift in V1/2 of inactivation (~16.7 mV) |

| TTX-Resistant (TTX-R) | -60 mV (Inactivated State) | 4.87 | Hyperpolarizing shift in V1/2 of inactivation (~23.9 mV) |

| TTX-Resistant (TTX-R) | -60 mV (Inactivated State) | N/A | Depolarizing shift in V1/2 of activation (~12.2 mV) |

Data extracted from Zhao et al., 2019.[1]

Signaling and Functional Pathway

The state-dependent block of VGSCs by this compound effectively reduces the number of available channels that can open in response to a depolarizing stimulus. This leads to a marked suppression of action potential firing in sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

Caption: Mechanism of this compound's analgesic action via VGSC inhibition.

Secondary Mechanism: Inhibition of the JAK/STAT Pathway

Independent research has identified this compound as a novel, specific inhibitor of the Janus kinase (JAK) family.[2] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses, which are also known contributors to the pathogenesis of chronic pain.

This compound has been shown to inhibit JAK2 and repress the constitutive and cytokine-induced activation of STAT3.[2] By blocking this pathway, DHCT may reduce neuroinflammation, a key process in the sensitization of pain pathways. While this mechanism was identified in the context of cancer research, its relevance to analgesia is highly plausible and warrants further investigation.

Signaling Pathway

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Neuropathic Pain Model

-

Animal Model: Male Sprague-Dawley rats (200–220 g) are used.[1]

-

Anesthesia: Animals are anesthetized with 1% sodium pentobarbital (40 mg/kg, intraperitoneal).[1]

-

Surgical Procedure:

-

The sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with 4-0 chromic gut suture.

-

Ligatures are tied with approximately 1 mm spacing, until they elicit a brief twitch in the respective hind limb.

-

The muscle and skin layers are then closed with sutures.

-

Sham-operated animals undergo the same procedure, including nerve exposure, but without nerve ligation.[1]

-

-

Post-operative Care: Animals are monitored during recovery and housed individually. Behavioral testing typically commences 14 days after surgery.[1]

Assessment of Mechanical Allodynia

-

Apparatus: Von Frey filaments are used to measure the paw withdrawal mechanical threshold (PWMT).

-

Procedure:

-

Rats are placed on an elevated wire mesh platform and allowed to acclimate for 20-30 minutes.[1]

-

A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the mid-plantar surface of the hind paw.

-

Each filament is applied for 6-8 seconds. A positive response is noted as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

-

Neuron Preparation:

-

Dorsal root ganglia are dissected from rats and collected in cold buffer.

-

Ganglia are enzymatically digested (e.g., with collagenase and trypsin) and then mechanically triturated to obtain a single-cell suspension.

-

Neurons are plated on coated coverslips and cultured for use in electrophysiological recordings.

-

-

Recording Solutions:

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed using an amplifier (e.g., EPC-10).[1]

-

Pipettes with a resistance of 1–3 MΩ are used.[1]

-

TTX-S currents are typically recorded from medium- to large-diameter DRG neurons.[1]

-

TTX-R currents are recorded from small-diameter neurons in the presence of 300 nM TTX in the extracellular solution to block TTX-S channels.[1]

-

Voltage Protocols:

-

Current-Voltage Relationship: Currents are evoked by 50-ms depolarization pulses to various potentials from a holding potential of -100 mV.[1]

-

Steady-State Inactivation: A 500-ms prepulse to various potentials is applied before a test pulse to assess channel availability.

-

Recovery from Inactivation (Repriming): A two-pulse protocol is used with varying recovery intervals at a holding potential to measure the time course of recovery.

-

-

In Vitro JAK Kinase Assay

-

Assay Principle: This protocol is based on the methods described by Zhang et al. (2015) for identifying this compound as a JAK inhibitor.

-

Procedure:

-

Recombinant JAK2-JH1 domain (the kinase domain) is incubated with a specific substrate peptide.

-

The kinase reaction is initiated by adding ATP in a kinase reaction buffer.

-

Varying concentrations of this compound are included in the reaction mixture.

-

The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific duration.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo), where the amount of ATP consumed is measured.

-

The inhibitory activity of this compound is calculated as a percentage reduction in kinase activity compared to a vehicle control.

-

Experimental Workflow Visualization

Caption: Experimental workflow for investigating this compound's analgesic properties.

References

The Neuroprotective Potential of Dehydroepiandrosterone (DHEA) and its Sulfate (DHEAS): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated form, dehydroepiandrosterone sulfate (DHEAS), are endogenous neurosteroids that have garnered significant attention for their potential neuroprotective effects. Research suggests their involvement in mitigating neuronal damage in various models of neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective mechanisms of DHEA and DHEAS, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the implicated signaling pathways. The evidence presented herein aims to inform further research and development of DHEA and DHEAS as potential therapeutic agents for neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, apoptosis, and protein aggregation, leading to progressive neuronal loss and cognitive decline. Neuroprotective agents, which can prevent or slow down these degenerative processes, are of paramount interest in therapeutic development.

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are abundant circulating steroid hormones in humans that exhibit a unique age-related decline, with peak concentrations in the mid-20s followed by a steady decrease. This decline coincides with the increased incidence of many age-related diseases, including neurodegenerative disorders, suggesting a potential protective role for these neurosteroids. DHEA and DHEAS can cross the blood-brain barrier and are also synthesized de novo in the brain, where they exert a range of effects on neuronal function, including modulation of neurotransmitter systems, neurogenesis, and apoptosis. This document synthesizes the existing preclinical evidence for the neuroprotective effects of DHEA and DHEAS.

Mechanisms of Neuroprotection

The neuroprotective actions of DHEA and DHEAS are multifaceted, involving the modulation of several key cellular and molecular pathways.

Anti-Apoptotic Effects

A primary mechanism by which DHEA and DHEAS confer neuroprotection is through the inhibition of apoptosis, or programmed cell death. In a cellular model of Alzheimer's disease, DHEAS was shown to counteract the neurotoxic effects of amyloid-beta (Aβ) oligomers by influencing mitochondrial function and apoptosis. Specifically, DHEAS prevented the decrease in neuronal viability and blocked the increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

The anti-apoptotic properties of DHEA are also linked to the regulation of the Bcl-2 family of proteins. Studies in a rat model of Alzheimer's disease demonstrated that DHEA treatment led to a significant amelioration of the depletion in the anti-apoptotic marker Bcl-2.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. DHEA has been shown to mitigate oxidative stress in animal models. In a rat model of Alzheimer's induced by aluminum chloride, DHEA treatment resulted in a significant decrease in oxidative stress biomarkers, including hydrogen peroxide, nitric oxide, and malondialdehyde. Concurrently, DHEA administration led to a significant increase in the activities of antioxidant enzymes such as superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase.

Modulation of Signaling Pathways